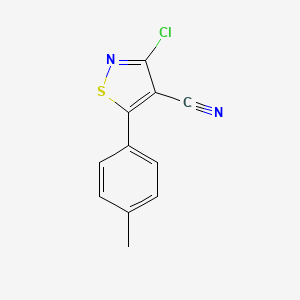

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-5-(4-methylphenyl)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c1-7-2-4-8(5-3-7)10-9(6-13)11(12)14-15-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXYCDRPWTESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381354 | |

| Record name | 3-chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662138-23-0 | |

| Record name | 3-chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,4-Dichloro-5-cyanoisothiazole Intermediate

A closely related intermediate, 3,4-dichloro-5-cyanoisothiazole, is synthesized as a key precursor. According to a patented method, this compound is prepared via the reaction of a ferricyanide complex with carbon disulfide and chlorine gas under catalysis:

| Parameter | Details |

|---|---|

| Starting material | Ferricyanide complex (e.g., sodium ferrocyanide) |

| Catalyst | Copper salts (CuI, Cu(OAc)2), palladium salts (PdCl2), or carbonates (K2CO3) |

| Solvent | Aprotic polar solvents: DMF, DMAc, NMP, or HMPA |

| Reaction conditions | Step 1: Suspension + CS2 addition at 20–30 °C, stir 1 h, heat 40–140 °C for 5–70 h |

| Chlorine addition | Two portions: first at 20–30 °C, stir at 40–100 °C for 1 h, then second portion added |

| Final reaction | 2–3 h at 60–120 °C post chlorine addition |

| Product purity | Up to 98% |

| Advantages | Avoids toxic sodium cyanide, uses low-cost raw materials, suitable for scale-up |

This method provides a high-purity 3,4-dichloro-5-cyanoisothiazole intermediate suitable for further functionalization.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent is introduced typically via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. For example, a halogenated isothiazole intermediate (e.g., 3-chloro-5-bromo-isothiazole-4-carbonitrile) can be coupled with 4-methylphenylboronic acid under the following conditions:

| Reagents and Conditions | Outcome |

|---|---|

| Pd catalyst (e.g., XPhos Pd G3) | Efficient catalyst for Suzuki coupling |

| Base (e.g., Cs2CO3) | Facilitates transmetalation |

| Solvent mixture (dioxane/H2O) | Good solubility and reaction medium |

| Temperature | ~80 °C |

| Yield | High yields (up to quantitative) |

This step allows selective installation of the 4-methylphenyl group at position 5 of the isothiazole ring.

Selective Chlorination at Position 3

Chlorination to install the chlorine atom at position 3 can be achieved by controlled exposure to chlorine gas or other chlorinating agents. The reaction is typically performed at low temperatures to avoid over-chlorination, with the process monitored to ensure selectivity.

Mechanistic Insights and Reaction Optimization

- The oxidative cyclization of thiol and nitrile precursors under halogen atmosphere (e.g., bromine or chlorine) facilitates S–N bond formation to construct the isothiazole ring.

- Use of aprotic polar solvents and catalysts enhances reaction rates and selectivity.

- Stepwise addition of chlorine gas improves control over halogenation and reduces side reactions.

- Catalysts such as copper and palladium salts enable efficient transformations under mild conditions.

- Radical scavengers (e.g., TEMPO) have been used in mechanistic studies to understand the cyclization pathway and improve yields.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield / Purity (%) | Notes |

|---|---|---|---|---|---|

| Ferricyanide + CS2 + Cl2 + catalyst | Sodium ferrocyanide, CuI, DMF, Cl2 gas | 20–140 | 5–70 h + 2–3 h post Cl2 | ~98 purity | Avoids toxic cyanide, scalable |

| Suzuki coupling | 4-methylphenylboronic acid, Pd catalyst, Cs2CO3, dioxane/H2O | 80 | 6–12 h | 85–95 | High selectivity, quantitative yields |

| Selective chlorination | Cl2 gas or N-chlorosuccinimide (NCS) | 0–30 | 1–3 h | High | Controlled halogenation at position 3 |

Summary of Research Findings

- The patented method using ferricyanide complexes provides a safer and cost-effective route to chlorinated cyanoisothiazole intermediates, crucial for the target compound synthesis.

- Palladium-catalyzed cross-coupling is the preferred method for introducing the 4-methylphenyl group, offering high efficiency and selectivity.

- Reaction conditions involving aprotic polar solvents, stepwise halogen addition, and catalyst optimization are critical for high yield and purity.

- Mechanistic studies indicate that oxidative cyclization and radical intermediates play a role in ring formation and functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the isothiazole compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials and pharmaceuticals.

Biological Applications

Antiviral and Antimicrobial Properties

Research indicates that 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile exhibits potential antiviral and antimicrobial activities. It has been studied for its effectiveness against several pathogens, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound could be further developed as an antimicrobial agent in clinical settings .

Anticancer Research

Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated for its anticancer properties, showing cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

| HCT15 (Colon) | 25 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Case Study: Anticancer Evaluation

A study conducted on several cancer cell lines revealed that this compound demonstrated significant cytotoxic effects, particularly against human lung cancer (A549) and breast cancer (MCF-7) cell lines. The study utilized standard MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against a range of bacterial strains. The results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Arrangement Effects

A key positional isomer, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile , differs in substituent placement (Cl at C3, p-tolyl at C4, CN at C5). Synthesized via Pd-catalyzed arylation of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (60% yield), this isomer demonstrates how substituent positioning alters reactivity. The carbonitrile group at C5 may reduce steric hindrance during arylation compared to the target compound, where the bulkier p-tolyl group occupies C5 .

Aryl Substituent Variations

- 3-Chloro-5-(4-vinylphenyl)isothiazole-4-carbonitrile : The vinyl group introduces π-bond conjugation, enhancing reactivity in polymerization or cycloaddition reactions. However, its lower lipophilicity (log P ~2.5 vs. ~3.7 for the p-tolyl analog) may reduce membrane permeability in biological contexts .

Physicochemical and Reactivity Profiles

Table 1: Key Properties of Selected Isothiazole Derivatives

*Estimated log P values based on analog data .

Reactivity Insights:

- Electron-Donating Groups (e.g., p-tolyl) : Enhance isothiazole ring stability and direct electrophilic substitution to less hindered positions.

- Chlorine at C3 : Acts as a leaving group in SNAr reactions but requires activation by electron-withdrawing substituents (e.g., CN at C4) .

- Crystal Packing : Weak interactions (C–H⋯N, π–π stacking) dominate, as seen in related imidazole derivatives. The p-tolyl group’s methyl moiety may enhance hydrophobic interactions in solid-state structures .

Biological Activity

3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an isothiazole ring with a chlorine atom and a methyl-substituted phenyl group, contributing to its unique reactivity and biological properties. Its molecular formula is , and it has a molecular weight of approximately 233.7 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, affecting pathways related to cancer cell proliferation and inflammation.

- Receptor Modulation : The compound can interact with receptors that regulate cell signaling, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : It has been shown to disrupt bacterial cell membranes and inhibit bacterial enzyme activity, making it a candidate for antimicrobial applications .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MV4-11 (Leukemia) | 12.5 | High antiproliferative |

| MCF-7 (Breast Cancer) | 15.0 | Moderate |

| LoVo (Colon Adenocarcinoma) | 10.0 | High |

| MCF-10A (Non-tumorigenic) | >80 | No significant effect |

The compound's mechanism in these studies involves the induction of apoptosis and cell cycle arrest, particularly in leukemia and colon cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Case Studies

-

Anticancer Study on MV4-11 Cells :

A study evaluated the antiproliferative effects of various derivatives of isothiazoles, including this compound. The results indicated that this compound significantly inhibited cell growth at low concentrations (IC50 = 12.5 μM), making it a promising lead for further development . -

Antimicrobial Evaluation :

In another study, the antimicrobial efficacy of the compound was tested against multiple strains of bacteria. The results showed that it possessed moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What is the synthetic route for 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile, and how is purity ensured?

The compound is synthesized via a CH arylation reaction between 3-chloroisothiazole-5-carbonitrile and 1-iodo-4-methylbenzene (2 equivalents) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) at 80–100°C. The reaction yields 60% after purification via column chromatography (hexane/ethyl acetate). Purity is confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR spectroscopy to verify substituent positions and aromatic proton environments.

- HRMS (Exact Mass: 233.9621) to confirm molecular formula (C₁₁H₈ClN₂S) and isotopic distribution .

- X-ray crystallography for unambiguous determination of bond lengths, angles, and crystal packing .

Q. How can researchers distinguish between isothiazole and isoxazole derivatives spectroscopically?

- ¹³C NMR : The carbon adjacent to sulfur in isothiazoles shows deshielding (~140–150 ppm), whereas isoxazole carbons resonate at lower shifts (~100–110 ppm).

- IR Spectroscopy : The C≡N stretch in the carbonitrile group appears at ~2200 cm⁻¹, while isoxazole C-O stretches are absent .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structure refinement?

- Use SHELXL (for small-molecule refinement) to model disordered atoms with split positions and anisotropic displacement parameters.

- ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For twinned data, apply the TWIN/BASF commands in SHELXL and validate with R₁/Rw convergence metrics .

Q. What methodologies elucidate solid-state hydrogen bonding and π-π interactions in this compound?

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···N, Cl···π) via CrystalExplorer.

- Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) using Mercury software .

Q. How does the chloro substituent influence electrophilic substitution patterns in the isothiazole ring?

- The electron-withdrawing Cl and C≡N groups deactivate the ring, directing electrophiles to the para position relative to sulfur.

- DFT calculations (B3LYP/6-31G*) predict Fukui indices to map reactive sites, validated experimentally via nitration or halogenation .

Q. What experimental design optimizes regioselectivity in cross-coupling reactions involving this compound?

- Screen ligands (e.g., XPhos, SPhos) and solvents (DMF vs. toluene) to favor C4/C5 arylation.

- Monitor reaction progress via LC-MS and compare yields with control experiments lacking ligands .

Q. How can thermal stability and decomposition pathways be systematically studied?

- TGA-DSC under N₂ atmosphere determines decomposition onset temperatures (~250–300°C) and exothermic events.

- Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition byproducts (e.g., HCN, chlorobenzene derivatives) .

Q. What strategies resolve contradictions in synthetic yield data across studies?

- Perform Design of Experiments (DoE) to assess variables (catalyst loading, temperature).

- Use ANOVA to statistically compare yields from replicate trials and identify outliers .

Q. How can researchers design structure-activity relationship (SAR) studies for bioactivity screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.